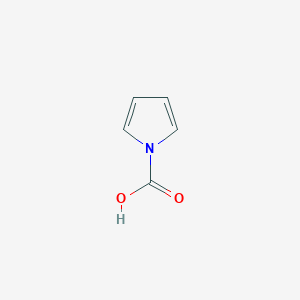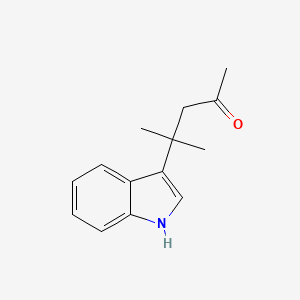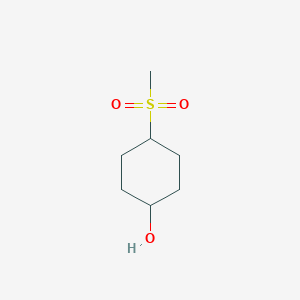
3-Methyl-1-nitrobutan-2-ol
Vue d'ensemble
Description
3-Methyl-1-nitrobutan-2-ol is a chemical compound that belongs to the family of nitroalcohols. It is used in various scientific research applications due to its unique chemical properties. The compound is synthesized through a specific method, and its mechanism of action is well-understood.
Applications De Recherche Scientifique
Ion Chemistry in Mass Spectrometry
A study by Dryahina et al. (2004) explored the ion chemistry of H3O+, NO+, and O2+ ions with various nitroalkanes, including 1-nitrobutane and 2-methyl-2-nitropropane. This research is significant for advancing the analysis of such compounds in air using selected ion flow tube mass spectrometry (SIFT–MS), which has applications in monitoring industrial solvents and agricultural agents that pose health hazards (Dryahina, Polášek, & Španěl, 2004).
Enantiomerization in Organic Chemistry
Gasparrini et al. (2003) conducted a study on the kinetics of reversible enantiomer interconversion of various nitroketones, including 3-nitrobutan-2-one. This research is essential for understanding the enolization processes in organic chemistry, particularly the impact of an alpha-nitro-substituent on the rate of enolization of simple ketones (Gasparrini, Pierini, Villani, De Maria, Fontana, & Ballini, 2003).
Catalytic Synthesis
Nitro Compounds in Mutagenicity Studies
Conaway et al. (1991) evaluated various nitroalkanes, including 2-nitrobutane, in the Ames Salmonella assay. This study is significant for understanding the mutagenic properties of nitro compounds, which is crucial for assessing the potential health risks of these substances (Conaway, Hussain, Way, & Fiala, 1991).
Thermal Decomposition Kinetics
Serrano et al. (2008) carried out a theoretical study on the thermal decomposition kinetics of various tert-nitroalkanes, including 2-methyl-2-nitrobutane. This research aids in understanding the decomposition mechanisms of nitroalkanes, which is relevant in the fields of chemical engineering and material science (Serrano, Loroño, Córdova, & Chuchani, 2008).
Propriétés
IUPAC Name |
3-methyl-1-nitrobutan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c1-4(2)5(7)3-6(8)9/h4-5,7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTQHXTUICAYHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2224-38-6 | |
| Record name | NSC17684 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17684 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



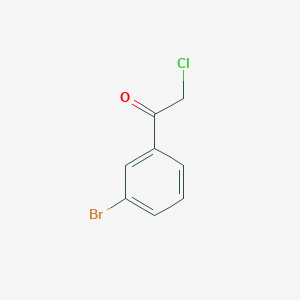
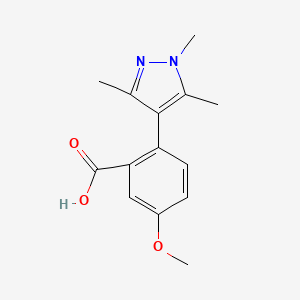

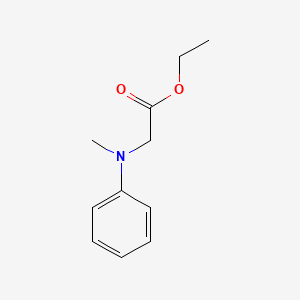
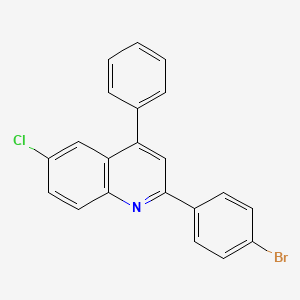
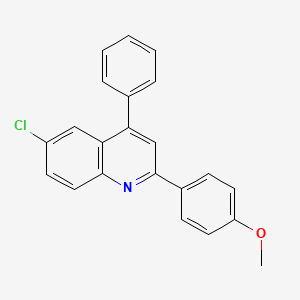
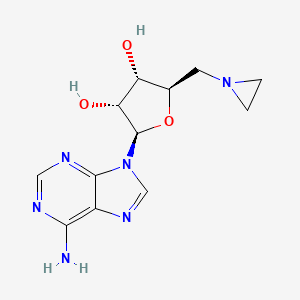
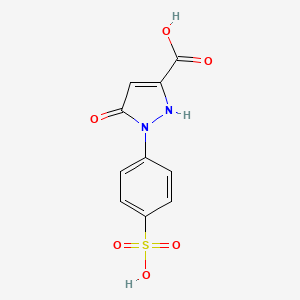
![[2,2'-Bipyridin]-4-ylboronic acid](/img/structure/B3049772.png)

